molecular formula C9H8BF3KN B13475590 Potassium (2-cyano-1-phenylethyl)trifluoroboranuide

Potassium (2-cyano-1-phenylethyl)trifluoroboranuide

Cat. No.: B13475590
M. Wt: 237.07 g/mol
InChI Key: CITASEMYISZNQI-UHFFFAOYSA-N
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Description

Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound consists of a potassium cation and a complex anion, where a boron atom is bonded to three fluorine atoms and a carbon group with a cyano group attached to the phenyl ring. The presence of the electron-withdrawing cyano group enhances the reactivity of the phenyl ring, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-cyano-1-phenylethyl)trifluoroboranuide typically involves the reaction of 2-cyano-1-phenylethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt . The general reaction scheme is as follows:

2-cyano-1-phenylethylboronic acid+KHF2Potassium (2-cyano-1-phenylethyl)trifluoroboranuide\text{2-cyano-1-phenylethylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 2-cyano-1-phenylethylboronic acid+KHF2​→Potassium (2-cyano-1-phenylethyl)trifluoroboranuide

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which potassium (2-cyano-1-phenylethyl)trifluoroboranuide exerts its effects involves the activation of the phenyl ring by the electron-withdrawing cyano group. This activation enhances the nucleophilicity of the phenyl ring, allowing it to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is unique due to the presence of the phenylethyl group, which provides distinct reactivity and stability compared to other similar compounds. The electron-withdrawing cyano group further enhances its nucleophilicity, making it a valuable reagent in various chemical reactions .

Properties

Molecular Formula

C9H8BF3KN

Molecular Weight

237.07 g/mol

IUPAC Name

potassium;(2-cyano-1-phenylethyl)-trifluoroboranuide

InChI

InChI=1S/C9H8BF3N.K/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;/h1-5,9H,6H2;/q-1;+1

InChI Key

CITASEMYISZNQI-UHFFFAOYSA-N

Canonical SMILES

[B-](C(CC#N)C1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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